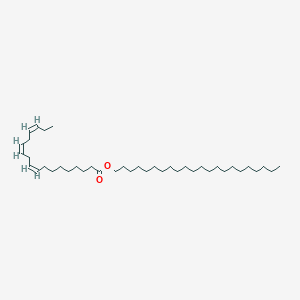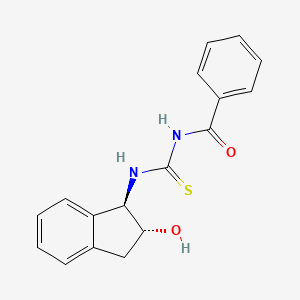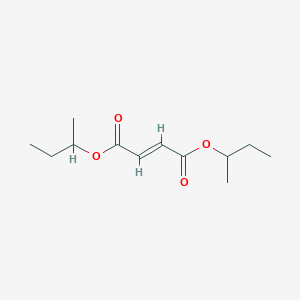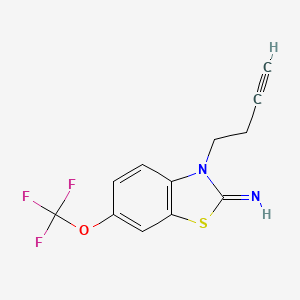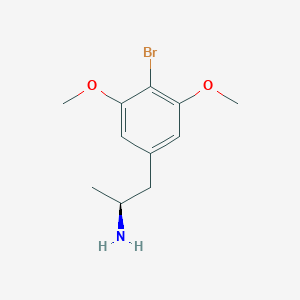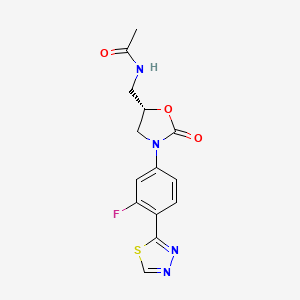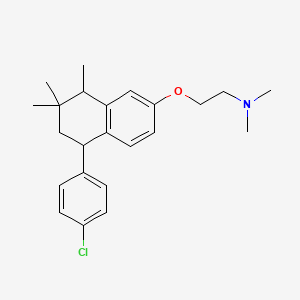
Benzenamine, 4,4'-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) is a complex organic compound with the molecular formula C17H22N2 It is known for its unique structure, which includes two benzenamine groups connected by a hydrazobis(methylene) bridge, with each benzenamine group further substituted with N,N-dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) typically involves the reaction of benzenamine derivatives with hydrazine and formaldehyde under controlled conditions. The process generally includes:
Reaction of Benzenamine with Formaldehyde: Benzenamine is reacted with formaldehyde to form a methylene-bridged intermediate.
Introduction of Hydrazine: Hydrazine is then introduced to the reaction mixture, leading to the formation of the hydrazobis(methylene) bridge.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the benzenamine groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.
化学反应分析
Types of Reactions
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzenamine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amine derivatives.
科学研究应用
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
- Benzenamine, 4,4’-methylenebis(N,N-dimethyl-)
- Benzenamine, 4,4’-methylenebis-
- 4,4’-Methylenebis(N,N-dimethylaniline)
Uniqueness
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) is unique due to its hydrazobis(methylene) bridge, which imparts distinct chemical properties compared to other similar compounds. This structural feature allows for specific interactions and reactivity that are not observed in its analogs.
属性
CAS 编号 |
102395-16-4 |
|---|---|
分子式 |
C18H26N4 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
4-[[2-[[4-(dimethylamino)phenyl]methyl]hydrazinyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H26N4/c1-21(2)17-9-5-15(6-10-17)13-19-20-14-16-7-11-18(12-8-16)22(3)4/h5-12,19-20H,13-14H2,1-4H3 |
InChI 键 |
MWMPTGBRYISRSZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)CNNCC2=CC=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




